Iodoacetamido-PEG8-acid
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Overview
Description
Iodoacetamido-PEG8-acid is a polyethylene glycol (PEG) reagent that contains an iodoacetamide group and a carboxylic acid moiety. This compound is known for its ability to react with primary amine groups to form stable amide bonds and with thiol groups to form covalent bonds. It is widely used in research for its versatility and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iodoacetamido-PEG8-acid typically involves the following steps:
Activation of Carboxylic Acid: The terminal carboxylic acid group is activated using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).
Formation of Amide Bond: The activated carboxylic acid reacts with primary amine groups to form a stable amide bond.
Introduction of Iodoacetamide Group: The iodoacetamide group is introduced to the PEG chain, allowing it to covalently bind to thiol groups
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
Iodoacetamido-PEG8-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodoacetamide group can react with thiol groups to form stable thioether bonds.
Amide Bond Formation: The carboxylic acid group can react with primary amine groups to form amide bonds
Common Reagents and Conditions
EDC or HATU: Used to activate the carboxylic acid group.
Thiol-containing Compounds: React with the iodoacetamide group to form thioether bonds
Major Products
Thioether Bonds: Formed from the reaction of the iodoacetamide group with thiol groups.
Amide Bonds: Formed from the reaction of the carboxylic acid group with primary amine groups
Scientific Research Applications
Iodoacetamido-PEG8-acid has a wide range of applications in scientific research, including:
Drug Delivery Systems: Used in the development of novel drug delivery systems due to its ability to modify proteins and peptides.
Protein Modification: Utilized for protein modification and bioconjugation, allowing for the attachment of various functional groups to proteins.
Bioconjugation: Employed in bioconjugation techniques to link biomolecules for various research purposes.
Mechanism of Action
The mechanism of action of Iodoacetamido-PEG8-acid involves the alkylation of thiol groups in proteins and peptides. The iodoacetamide group covalently binds to the thiol group, forming a stable thioether bond. This prevents the formation of disulfide bonds and can inhibit the activity of cysteine peptidases .
Comparison with Similar Compounds
Similar Compounds
Iodoacetamide: An alkylating agent used for peptide mapping and inhibition of cysteine peptidases.
Iodoacetic Acid: Similar to iodoacetamide but reacts more slowly with thiol groups.
Uniqueness
Iodoacetamido-PEG8-acid is unique due to its PEG chain, which enhances its solubility and biocompatibility. This makes it particularly useful in drug delivery and bioconjugation applications .
Properties
Molecular Formula |
C21H40INO11 |
---|---|
Molecular Weight |
609.4 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H40INO11/c22-19-20(24)23-2-4-28-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-19H2,(H,23,24)(H,25,26) |
InChI Key |
DWBDYRWMFAYNIL-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)C(=O)O |
Origin of Product |
United States |
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